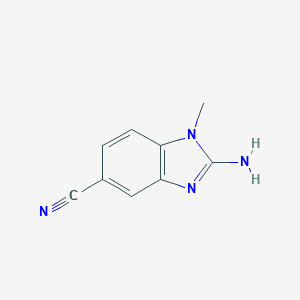

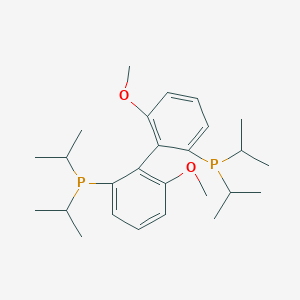

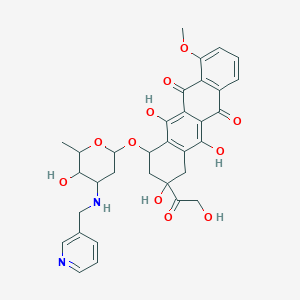

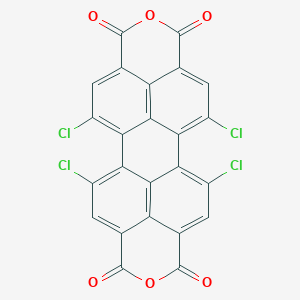

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

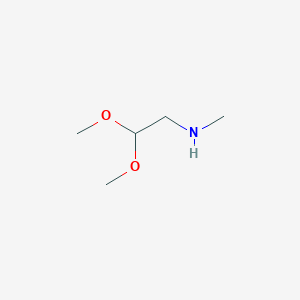

The synthesis of related bis(diisopropylphosphino) compounds is described in the papers. For instance, bis(allyloxy)(diisopropylamino)phosphine is synthesized and used as a phosphinylating agent for phosphorylation of hydroxy functions . This process involves activation by tetrazole and an oxidation step, followed by deprotection. Similarly, the synthesis of bis(diisopropylphosphinomethyl)amine ligands is achieved through the reaction of an air-stable phosphonium salt with primary amines . These methods suggest that the synthesis of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) might involve similar phosphinylating strategies and the use of chiral backbones for asymmetric synthesis.

Molecular Structure Analysis

The molecular structure of bis(diisopropylphosphinomethyl)amine nickel(II) complexes is studied using spectroscopic and X-ray diffraction methods . These analyses provide insights into the coordination chemistry of nickel complexes with bis(diisopropylphosphino) ligands. Although the exact structure of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is not provided, the general approach to studying such compounds' molecular structure would likely involve similar techniques.

Chemical Reactions Analysis

The reactivity of nickel complexes with bis(diisopropylphosphino) ligands is explored, with reactions yielding allylic complexes when reacted with 2-butyne and 1,1-dimethylallene . This indicates that bis(diisopropylphosphino) ligands can participate in coordination chemistry and catalysis, which could be relevant for understanding the reactivity of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) in similar contexts.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) are not directly reported, the properties of related bisphosphine compounds can be inferred. For example, the stability of the phosphonium salt precursor suggests that related bis(diisopropylphosphino) compounds may also exhibit stability under certain conditions. The solubility, melting points, and other physical properties would require empirical data specific to the compound .

Applications De Recherche Scientifique

Environmental and Health Impacts of Bisphenol A Derivatives

Environmental Occurrence and Human Exposure:

- Bisphenol A (BPA) and its derivatives are widely recognized for their environmental presence and potential impact on human health due to their endocrine-disrupting properties. These compounds are utilized in various industrial and commercial products, including plastics, epoxy resins, and dental materials, leading to widespread exposure through environmental and occupational channels (Huang et al., 2012).

Toxicity and Safety Assessments:

- The toxicity profiles of BPA and its derivatives have been extensively studied, with research indicating potential estrogenic and endocrine-disrupting effects. These effects have raised concerns regarding their safety, particularly in materials that come into contact with food or are used in medical and dental applications (Fleisch et al., 2010).

Applications and Concerns in Dental Materials

Dental Composites and Sealants:

- Dental materials, such as sealants and composites, often contain BPA derivatives. These compounds are chosen for their favorable properties, including durability and aesthetics. However, the potential release of BPA and its derivatives from these materials has led to concerns about their estrogenic and endocrine-disrupting effects, prompting calls for safer alternatives (Fleisch et al., 2010).

Safety and Exposure Reduction:

- Despite the benefits of resin-based dental materials, there is a need for caution in their use, especially during pregnancy. Recommendations include minimizing the use of such materials when possible and adopting application techniques that reduce BPA exposure. Manufacturers are also encouraged to report the chemical compositions of dental products fully and to develop materials with less estrogenic potential (Fleisch et al., 2010).

Safety And Hazards

The safety data sheet for diisopropylphosphine, a related compound, indicates that it is extremely flammable and catches fire spontaneously if exposed to air . It may be fatal if swallowed and enters airways, causes severe skin burns and eye damage, and may cause respiratory irritation . It may cause drowsiness or dizziness, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUWVKDDQIKNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)